2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate

Soluble epoxide hydrolase inhibition Arylamide SAR Cardiovascular drug discovery

2-Methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate (ZINC39299563, C24H21FN2O3S, MW 436.5) is a synthetic small molecule belonging to the arylamide class of soluble epoxide hydrolase (sEH; EC 3.3.2.10) inhibitors. The compound incorporates an N-10 phenothiazine carboxamide scaffold linked via a 2-methylpropyl spacer to a 4-fluorobenzoate ester.

Molecular Formula C24H21FN2O3S
Molecular Weight 436.5 g/mol
Cat. No. B4602348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate
Molecular FormulaC24H21FN2O3S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C)(COC(=O)C1=CC=C(C=C1)F)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C24H21FN2O3S/c1-24(2,15-30-22(28)16-11-13-17(25)14-12-16)26-23(29)27-18-7-3-5-9-20(18)31-21-10-6-4-8-19(21)27/h3-14H,15H2,1-2H3,(H,26,29)
InChIKeySBJQBKXRDOWLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-Fluorobenzoate: Arylamide-Based sEH Inhibitor Procurement Profile


2-Methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-fluorobenzoate (ZINC39299563, C24H21FN2O3S, MW 436.5) is a synthetic small molecule belonging to the arylamide class of soluble epoxide hydrolase (sEH; EC 3.3.2.10) inhibitors. The compound incorporates an N-10 phenothiazine carboxamide scaffold linked via a 2-methylpropyl spacer to a 4-fluorobenzoate ester [1]. It was originally disclosed and characterized as part of a structure-based optimization campaign at Boehringer Ingelheim and has a co-crystal structure with human sEH deposited in the PDB [2]. The compound demonstrates high in vitro potency against recombinant human sEH and possesses a moderate logP of approximately 4.05 with a topological polar surface area (tPSA) of 87 Ų [1].

Why Generic Phenothiazine or sEH Inhibitor Substitution Cannot Replace 2-Methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-Fluorobenzoate


Phenothiazine-based molecules span diverse pharmacological mechanisms—from dopamine D2 receptor antagonism (classical neuroleptics) to cholinesterase inhibition (phenothiazine carbamates) and sEH inhibition (N-10 carbonyl arylamides)—and these activities are exquisitely sensitive to substitution pattern [1][2]. The 4-fluorobenzoate ester tail and the specific carboxamide linkage at the N-10 position of the phenothiazine core are not interchangeable motifs: replacement with a urea linker yields BuChE-selective cholinesterase inhibitors rather than sEH inhibitors [3], while removal or modification of the 4-fluorobenzoate ester alters both potency and the physicochemical determinants of permeability and metabolic stability [1]. Consequently, generic in-class substitution without precise structural matching risks loss of on-target sEH engagement and introduces off-target pharmacology.

Head-to-Head sEH Potency and Selectivity Evidence for 2-Methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-Fluorobenzoate Versus Closest Arylamide Comparators


sEH Inhibitory Potency (pKi): Target Compound vs. Closest Structural Analogs from the Same Arylamide Optimization Series

In the Eldrup et al. (2009) structure-based optimization study, the target compound (ZINC39299563) achieved a pKi of 9.85 (Ki ≈ 0.14 nM) against recombinant human sEH, representing the most potent compound within its sub-series. Two direct structural analogs from the same publication—differing only in the replacement of the 4-fluorobenzoate ester with alternative capping groups—yielded pKi values of 9.52 (Ki ≈ 0.30 nM), corresponding to an approximately 2.1-fold reduction in binding affinity [1]. The co-crystal structure of the target compound bound to human sEH (PDB 3I28) confirms that the 4-fluorobenzoate moiety occupies a defined hydrophobic pocket, providing a structural rationale for the potency advantage over non-fluorinated analogs [2].

Soluble epoxide hydrolase inhibition Arylamide SAR Cardiovascular drug discovery

Physicochemical Differentiation: logP, tPSA, and Ligand Efficiency of the Target Compound vs. Same-Series Arylamide Analogs

The target compound exhibits a calculated logP of 4.05 and a tPSA of 87 Ų, with a ligand efficiency (LE) of 0.44—the highest among the comparator set reported in the same publication. By comparison, the near-analog ZINC000042989808 (pKi 9.52) shows an identical tPSA but a lower LE of 0.43, while ZINC000043058894 and ZINC000043058896 have substantially lower LE values of 0.38 despite similar molecular weight [1]. This indicates that the 4-fluorobenzoate ester contributes not only to potency but also to a more efficient use of molecular mass for target binding. The logP of 4.05 places the compound within a favorable range for cell permeability while avoiding excessively high lipophilicity that can lead to poor solubility or promiscuous binding [1][2].

Ligand efficiency Physicochemical profiling Drug-likeness optimization

Mechanistic Differentiation from Phenothiazine Carbamates: sEH Inhibition vs. Cholinesterase Activity

Phenothiazine N-10 carbamates (e.g., phenyl phenothiazine carbamate) are known pseudoirreversible inhibitors of acetylcholinesterase (AChE) while exhibiting only reversible inhibition of butyrylcholinesterase (BuChE), mediated through π-π interactions with F329 and Y332 in the BuChE active site [1]. In contrast, the target compound contains an N-10 carboxamide (not carbamate) linkage and a 4-fluorobenzoate ester tail, which fundamentally redirects its pharmacological activity toward sEH inhibition with nanomolar potency and away from the cholinesterase targets [2]. This chemotype switch—from carbamate to carboxamide—represents a critical differentiation point: procuring a phenothiazine carbamate for cholinesterase studies will not substitute for this compound in sEH-focused programs, and vice versa.

Target selectivity Off-target profiling Phenothiazine chemotype repurposing

Structural Confirmation by X-Ray Crystallography: Target Compound Co-Crystal vs. Non-Phenothiazine sEH Inhibitor Scaffolds

The target compound has a high-resolution (1.95 Å) X-ray co-crystal structure with human sEH (PDB 3I28), which reveals the precise binding mode of the phenothiazine-arylamide scaffold within the enzyme active site [1]. This contrasts with the more widely studied urea-based sEH inhibitors (e.g., 1-cyclohexyl-3-dodecyl-urea, IC50 ≈ 90 nM for human sEH), which lack the tricyclic phenothiazine core and occupy the catalytic site through a different hydrogen-bonding network with the catalytic aspartate and tyrosine residues [2]. The availability of a co-crystal structure for this specific compound provides researchers with direct structural information for computational modeling, binding mode comparisons, and rational design that is not available for many urea-based sEH inhibitor chemotypes at comparable resolution.

Structure-based drug design Co-crystal structure Binding mode analysis

Recommended Procurement and Application Scenarios for 2-Methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl 4-Fluorobenzoate in sEH-Targeted Research


High-Potency Chemical Probe for sEH Target Engagement and Pharmacodynamic Studies

With a pKi of 9.85 (Ki ≈ 0.14 nM) against recombinant human sEH [1], this compound is well-suited as a high-affinity chemical probe for in vitro target engagement assays, competitive binding experiments, and fluorescence polarization-based sEH occupancy studies. Its potency advantage over the nearest structural analogs (ΔpKi = 0.33) makes it the preferred choice when maximal target saturation at low concentrations is required, such as in cellular thermal shift assays (CETSA) or BRET-based target engagement platforms.

Structure-Based Drug Design and Computational Docking Using a Validated Co-Crystal Complex

The 1.95 Å co-crystal structure (PDB 3I28) [2] provides an experimentally validated starting point for molecular docking, molecular dynamics simulations, and structure-based virtual screening campaigns. Researchers engaged in fragment-based lead discovery or scaffold-hopping exercises can use this structure to explore the binding determinants of the phenothiazine-arylamide chemotype and design focused libraries that retain key interactions with the sEH catalytic site while modulating the 4-fluorobenzoate ester region for improved pharmacokinetic properties.

Comparative SAR Studies Within the Arylamide sEH Inhibitor Class

As the highest-potency member of its sub-series in the Eldrup et al. (2009) optimization campaign [1], this compound serves as an essential reference standard for structure-activity relationship (SAR) studies comparing arylamide-based sEH inhibitors. Its defined ligand efficiency (LE = 0.44) and physicochemical profile (logP = 4.05, tPSA = 87 Ų) provide benchmarks against which newly synthesized analogs can be evaluated for improvements in potency, efficiency, or drug-likeness parameters.

Phenothiazine Chemotype Repurposing and Target Selectivity Profiling

The N-10 carboxamide linkage of this compound distinguishes it from N-10 carbamate phenothiazines, which target cholinesterases [3], and from N-10 alkyl phenothiazines, which act as dopamine receptor antagonists. This compound is therefore ideal for target selectivity panels designed to map the pharmacological space of phenothiazine derivatives, helping researchers deconvolute sEH-mediated effects from dopaminergic, cholinergic, or histaminergic activities commonly associated with this privileged scaffold.

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